molecular formula C18H27N3O3 B2691922 tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate CAS No. 1401333-60-5

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate

Cat. No. B2691922
CAS RN: 1401333-60-5
M. Wt: 333.432
InChI Key: MPTVHCGSXKXNEI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate” is a novel heterocyclic compound . The main focus of current research is on its synthesis and anticorrosive activity . It has been studied for its corrosion inhibition property for carbon steel in 1M HCl solution .


Synthesis Analysis

The synthesis of this compound is a part of ongoing research . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H27N3O3 . Its molecular weight is 333.43 . The IUPAC name is tert-butyl 4-[2-oxo-2-(4-toluidino)ethyl]-1-piperazinecarboxylate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.43 .

Mechanism of Action

The compound’s mechanism of action is primarily related to its anticorrosive activity. It has been observed that it may effectively protect the steel plate surface with an inhibition efficiency of 91.5% at 25 ppm in corrosive media . The corrosion inhibition depends on concentration, as concentration also increases inhibition efficiency due to the strong and spontaneous adsorption on the metal’s surface .

properties

IUPAC Name

tert-butyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)19-16(22)13-20-9-11-21(12-10-20)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVHCGSXKXNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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